molecular formula C6H12N2O B8537907 1,4-Diazabicyclo[2.2.2]octane, 1-oxide CAS No. 18503-52-1

1,4-Diazabicyclo[2.2.2]octane, 1-oxide

Cat. No. B8537907
CAS RN: 18503-52-1
M. Wt: 128.17 g/mol
InChI Key: WTFMFQXWKFXYKA-UHFFFAOYSA-N
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Patent
US05459267

Procedure details

1,4-Diazabicyclo[2.2.2]octane N-oxide was prepared by the reaction of 1,4-diazabicyclo[2.2.2]octane with hydrogen peroxide as described by Farkas in J. Chem. Eng. Data (1968) 13,278. A solution of 1,4-diazabicyclo[2.2.2]octane N-oxide (1.28 g, 10 mmole), sodium tetrafluoroborate (1.1 g, 10 mmole), and tetrafluoroboric acid (50% solution, 1.83 g, 10 mmole) in acetonitrile (250 mL) was cooled to -35° C. and treated with a mixture of fluorine in nitrogen (10% V/V, 14 mmole). The reaction was evaporated, the remaining solid washed with acetone and dried to afford 1.23 grams of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis(tetrafluoroborate) (38% yield); m.p. 336-8° C.; 1H NMR (D2O): d 5.0 (m, 6H), 4.6 (m, 6H); 13C NMR (D2O): d 61.6 (d, J=15.5 Hz), 62.3 (d, J=6.2 Hz); 19F (D2O): d 41 (1F), -150 (8 F); 15(D2): d -207.5 (d, J=84 Hz), -275.9. Anal. Calcd for C6H13B2F9N2O: C, 22.40; H 4.07; N, 8.70; B, 6.72. Found: C, 22.69; H, 4.25; N, 8.80; B, 6.39.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N12CCN(CC1)CC2.OO.[N:11]12[CH2:18][CH2:17][N+:14]([O-:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12]2.[F:20][B-:21]([F:24])([F:23])[F:22].[Na+].[F:26][B-:27]([F:30])([F:29])[F:28].[H+].[F:32]F>C(#N)C>[N:11]12[CH2:18][CH2:17][N+:14]([O-:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12]2.[F:20][B-:21]([F:24])([F:23])[F:22].[F:26][B-:27]([F:30])([F:29])[F:28].[OH:19][N+:14]12[CH2:17][CH2:18][N+:11]([F:32])([CH2:16][CH2:15]1)[CH2:12][CH2:13]2 |f:3.4,5.6,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
N12CC[N+](CC1)(CC2)[O-]
Name
Quantity
1.1 g
Type
reactant
Smiles
F[B-](F)(F)F.[Na+]
Name
Quantity
1.83 g
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
WASH
Type
WASH
Details
the remaining solid washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N12CC[N+](CC1)(CC2)[O-]
Name
Type
product
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.O[N+]12CC[N+](CC1)(CC2)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05459267

Procedure details

1,4-Diazabicyclo[2.2.2]octane N-oxide was prepared by the reaction of 1,4-diazabicyclo[2.2.2]octane with hydrogen peroxide as described by Farkas in J. Chem. Eng. Data (1968) 13,278. A solution of 1,4-diazabicyclo[2.2.2]octane N-oxide (1.28 g, 10 mmole), sodium tetrafluoroborate (1.1 g, 10 mmole), and tetrafluoroboric acid (50% solution, 1.83 g, 10 mmole) in acetonitrile (250 mL) was cooled to -35° C. and treated with a mixture of fluorine in nitrogen (10% V/V, 14 mmole). The reaction was evaporated, the remaining solid washed with acetone and dried to afford 1.23 grams of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis(tetrafluoroborate) (38% yield); m.p. 336-8° C.; 1H NMR (D2O): d 5.0 (m, 6H), 4.6 (m, 6H); 13C NMR (D2O): d 61.6 (d, J=15.5 Hz), 62.3 (d, J=6.2 Hz); 19F (D2O): d 41 (1F), -150 (8 F); 15(D2): d -207.5 (d, J=84 Hz), -275.9. Anal. Calcd for C6H13B2F9N2O: C, 22.40; H 4.07; N, 8.70; B, 6.72. Found: C, 22.69; H, 4.25; N, 8.80; B, 6.39.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N12CCN(CC1)CC2.OO.[N:11]12[CH2:18][CH2:17][N+:14]([O-:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12]2.[F:20][B-:21]([F:24])([F:23])[F:22].[Na+].[F:26][B-:27]([F:30])([F:29])[F:28].[H+].[F:32]F>C(#N)C>[N:11]12[CH2:18][CH2:17][N+:14]([O-:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12]2.[F:20][B-:21]([F:24])([F:23])[F:22].[F:26][B-:27]([F:30])([F:29])[F:28].[OH:19][N+:14]12[CH2:17][CH2:18][N+:11]([F:32])([CH2:16][CH2:15]1)[CH2:12][CH2:13]2 |f:3.4,5.6,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
N12CC[N+](CC1)(CC2)[O-]
Name
Quantity
1.1 g
Type
reactant
Smiles
F[B-](F)(F)F.[Na+]
Name
Quantity
1.83 g
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
WASH
Type
WASH
Details
the remaining solid washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N12CC[N+](CC1)(CC2)[O-]
Name
Type
product
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.O[N+]12CC[N+](CC1)(CC2)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.